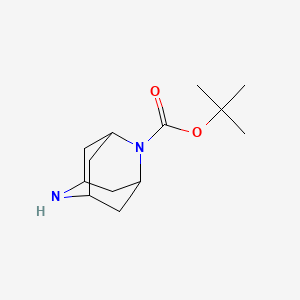![molecular formula C19H21F3N2O3 B1401713 2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester CAS No. 1311278-52-0](/img/structure/B1401713.png)
2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a trifluoromethyl group, a propionic acid ethyl ester group, and a dimethylamino group . These groups are common in many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The trifluoromethyl group and the pyridine ring could bestow many of the distinctive physical-chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen
Environmental Exposure to Pesticides
Research indicates widespread chronic exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides in children, underscoring the importance of understanding the health and environmental implications of chemical exposure (Babina, Dollard, Pilotto, & Edwards, 2012) Environmental International.
Toxicological Studies on Overdose
A case of fatal overdose involving various chemicals, including chlorpyrifos, highlights the critical need for toxicological research and safety evaluations of chemicals (Osterloh, Lotti, & Pond, 1983) Journal of Analytical Toxicology.
Human Exposure to Environmental Chemicals
A study on the urinary metabolite concentrations of organophosphorous pesticides, bisphenol A (BPA), and phthalates among pregnant women emphasizes the importance of monitoring and understanding human exposure to various environmental chemicals (Ye et al., 2008) Environmental Research.
Phthalates in Foodstuffs
Investigation into the occurrence and profiles of phthalates in food from China provides critical information on dietary exposure and risks associated with these chemicals, relevant for evaluating the safety of chemical compounds in food (Guo et al., 2012) Journal of Agricultural and Food Chemistry.
Exposure to Plasticizers
A study on the environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in U.S. adults, reflects the growing concern over exposure to alternative plasticizers and the need for comprehensive research on their safety and applications (Silva et al., 2013) Environmental Research.
Eigenschaften
IUPAC Name |
ethyl 2-[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3/c1-5-26-18(25)12(2)27-15-8-6-13(7-9-15)16-10-14(19(20,21)22)11-23-17(16)24(3)4/h6-12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGAHYGMBOJESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1401631.png)





![N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amine](/img/structure/B1401643.png)
![[6-(4-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401644.png)




